molecular formula C7H5ClN2 B2699898 4-Chloro-2-methylnicotinonitrile CAS No. 1261487-92-6

4-Chloro-2-methylnicotinonitrile

Cat. No.: B2699898
CAS No.: 1261487-92-6
M. Wt: 152.58
InChI Key: XXXQBZCXRQNKSV-UHFFFAOYSA-N
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Description

4-Chloro-2-methylnicotinonitrile (C7H5ClN2) is a chemical compound from the nicotinonitrile family, characterized by a chlorinated and methylated pyridine ring with a nitrile group. This structure makes it a valuable synthetic intermediate and building block in various research applications, particularly in medicinal chemistry and agrochemical development . Compounds within the nicotinonitrile class are frequently investigated for their diverse biological activities, which can include insecticidal and molluscicidal properties . The presence of the chlorine atom on the pyridine ring offers a reactive site for further functionalization, allowing researchers to synthesize a wider array of more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

4-chloro-2-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQBZCXRQNKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Methylnicotinonitrile

Established Synthetic Pathways for 4-Chloro-2-methylnicotinonitrile

Established synthetic routes to this compound typically involve the sequential construction of the heterocyclic core followed by the introduction of the specific substituents. These pathways often rely on foundational reactions in heterocyclic chemistry.

Cyclization Reactions in the Formation of the Pyridine (B92270) Ring

The formation of the core 2-methylnicotinonitrile structure is commonly achieved through condensation and cyclization reactions. A prevalent strategy involves the reaction of β-amino enones with methylene-active nitriles. researchgate.net A plausible and efficient route to a key precursor, 2-hydroxy-4-methyl-3-pyridinecarbonitrile (a 4-pyridone tautomer), starts from readily available materials like acetone (B3395972) and malononitrile (B47326).

A typical synthesis initiates with a Knoevenagel condensation of acetone and malononitrile, often catalyzed by a weak base like beta-alanine. googleapis.com The resulting intermediate can then undergo further reactions and cyclization to form the pyridone ring. For instance, a process for a related isomer involves reacting an intermediate derived from acetone and malononitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by an acid-induced cyclization. researchgate.net This general approach, which builds the substituted pyridone ring system, is a cornerstone for accessing precursors to the target molecule.

A patent for the synthesis of the isomeric 2-chloro-4-methyl-3-pyridinecarbonitrile details a process where malononitrile and acetone are reacted to form an intermediate that is cyclized to 2-hydroxy-4-methyl-3-pyridinylcarbonitrile. googleapis.com This pyridone is a critical precursor for subsequent halogenation.

StepReactantsReagents/ConditionsProductReference
1Acetone, MalononitrileAcetic acid, beta-alanine, MTBE, RefluxIsopropylidenemalononitrile intermediate googleapis.com
2Above IntermediateFurther reaction and cyclization2-Hydroxy-4-methyl-3-pyridinecarbonitrile googleapis.com

Halogenation Strategies for Introducing the Chlorine Substituent

Once the 2-methyl-nicotinonitrile or a suitable precursor is formed, the next critical step is the introduction of the chlorine atom at the 4-position. The regioselectivity of this step is paramount.

From Pyridine N-Oxides: A robust and widely used method for introducing substituents at the 4-position of a pyridine ring is through its N-oxide derivative. researchgate.netsemanticscholar.org The synthesis would begin with 2-methylnicotinonitrile, which is oxidized to 2-methylnicotinonitrile N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic substitution. Treatment of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) introduces the chlorine atom selectively at the 4-position, followed by deoxygenation to yield this compound. researchgate.netnih.gov This method is advantageous for its high regioselectivity.

From Pyridone Precursors: An alternative route involves the direct chlorination of a pyridone intermediate, such as 2-hydroxy-4-methyl-3-pyridinecarbonitrile. Reagents like phosphorus oxychloride (POCl₃) are commonly used to convert hydroxypyridines (pyridones) into chloropyridines. googleapis.com In this case, POCl₃ would react with the hydroxyl group at the 4-position (in the 4-pyridone tautomer) to furnish the desired 4-chloro product. However, the reactivity of the 2-position in the 2-pyridone tautomer could lead to mixtures of isomers, making the N-oxide route often more selective for 4-substitution.

Via Sandmeyer Reaction: A classical, multi-step approach is the Sandmeyer reaction. wikipedia.orgnumberanalytics.com This pathway would require the synthesis of 4-amino-2-methylnicotinonitrile (B573961) as a precursor. The amino group is then converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. masterorganicchemistry.com The subsequent treatment of this diazonium salt with a copper(I) chloride (CuCl) catalyst facilitates the replacement of the diazonium group with a chlorine atom, yielding this compound. wikipedia.orgmasterorganicchemistry.com While reliable, this method involves more synthetic steps compared to the N-oxide route.

PrecursorStrategyReagents/ConditionsProductReference
2-MethylnicotinonitrileN-Oxidation then Chlorination1. H₂O₂/AcOH or m-CPBA2. POCl₃ or SO₂Cl₂This compound researchgate.netarkat-usa.orgnih.gov
2-Hydroxy-4-methyl-3-pyridinecarbonitrileDirect ChlorinationPOCl₃, RefluxThis compound googleapis.com
4-Amino-2-methylnicotinonitrileSandmeyer Reaction1. NaNO₂, HCl, 0-5 °C2. CuClThis compound wikipedia.orgnih.gov

Nitrile Group Introduction Methodologies

While building the ring with the nitrile group already incorporated is most common, alternative strategies exist where the cyano group is introduced at a later stage onto a pre-functionalized pyridine ring.

Palladium-Catalyzed Cyanation: A powerful modern method is the palladium-catalyzed cyanation of an aryl halide. arkat-usa.orgresearchgate.net This approach would start with a di-halogenated precursor, such as 3-bromo-4-chloro-2-methylpyridine. Using a palladium catalyst (e.g., palladium acetate) in combination with a suitable phosphine (B1218219) ligand (like Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl) and a cyanide source (e.g., zinc cyanide), the halogen at position 3 can be selectively replaced by a nitrile group to give the final product. arkat-usa.orgresearchgate.net The success of this reaction often depends on the differential reactivity of the two halogen substituents.

From an Amide or Aldehyde: The nitrile group can also be formed by the dehydration of a corresponding carboxamide (4-chloro-2-methylnicotinamide) or the conversion of a carbaldehyde. Dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride, or cyanuric chloride are effective for transforming a primary amide into a nitrile.

Advanced Approaches to this compound Synthesis

Modern synthetic chemistry focuses on improving reaction efficiency, safety, and environmental impact. Advanced approaches, including specialized catalytic systems and continuous flow technology, are applicable to the synthesis of this compound and its precursors.

Catalytic Reaction Systems in Nicotinonitrile Synthesis

Catalysis is integral to many of the synthetic steps outlined above, offering milder reaction conditions and higher yields.

Palladium-Catalyzed Cross-Coupling: As mentioned, palladium catalysis is crucial for modern C-C and C-N bond formations. Besides the cyanation reaction (2.1.3), these catalysts are vital for synthesizing precursors. For example, the synthesis of the 4-amino-2-methylnicotinonitrile precursor for the Sandmeyer reaction could be achieved through a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) of this compound itself or a related 4-halopyridine. cmu.edunih.govnih.gov These reactions typically employ a palladium source and a specialized phosphine ligand to couple an amine with the aryl halide. cmu.edunih.gov

Multi-Component Reactions: The synthesis of the nicotinonitrile core can be streamlined using catalyzed multi-component reactions (MCRs). These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. Various catalysts, including Lewis acids and organocatalysts, have been developed to promote the condensation of aldehydes, ketones, malononitrile, and an ammonia (B1221849) source to generate highly substituted pyridines and nicotinonitriles. srce.hr

Continuous Flow Synthesis Techniques for this compound Precursors

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability.

The synthesis of precursors for this compound is well-suited for this technology. For instance, the initial Knoevenagel condensation and subsequent cyclization to form the 2-hydroxy-4-methyl-3-pyridinecarbonitrile intermediate can be performed in a flow reactor. googleapis.com This allows for rapid heating to the optimal temperature, short residence times, and the potential for in-line purification, significantly increasing throughput and process safety, especially for exothermic or hazardous reactions. urfu.ru Macrocyclization reactions, which can be challenging in batch due to the need for high dilution, have been shown to be significantly more productive in continuous flow setups. urfu.ru Similarly, halogenation and nitration reactions can be more safely controlled in microreactors, minimizing the risks associated with handling hazardous reagents like POCl₃ or strong acids.

Optimization of Reaction Conditions and Yield for this compound Production

The first step, the synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienenitrile, is catalyzed by various agents. The choice of catalyst has a significant impact on the yield and purity of the product. A comparative study has shown that β-alanine acetate (B1210297) is a particularly effective catalyst for this transformation. google.com

Below is a data table summarizing the effect of different catalysts on this initial condensation step:

Table 1: Effect of Catalyst on the Synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienenitrile google.com

Catalyst Yield Purity
Piperidine (B6355638) --- ---
β-alanine --- ---
Piperidine acetate 75.5% 98.3%
β-alanine acetate --- ---

Data for piperidine, β-alanine, and β-alanine acetate were mentioned but specific yield and purity percentages were not fully detailed in the provided source material.

The subsequent step involves the chlorination and cyclization of the intermediate to form this compound. This is typically achieved using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.comgoogle.com The ratio of these chlorinating agents is a critical parameter that influences the yield and purity of the final product.

The following table illustrates the impact of altering the chlorinating agent composition:

Table 2: Effect of Chlorinating Agent Composition on the Synthesis of this compound google.com

Chlorinating Agent Yield Purity
Phosphorus oxychloride (POCl₃) --- ---
POCl₃ (1.5 eq) and PCl₅ (0.5 eq) 62% 93%

Specific yield and purity for reactions using only phosphorus oxychloride were not detailed in the source material.

Comparison of Synthetic Efficiency and Selectivity Across Different Routes

Several synthetic routes to this compound and its analogs have been explored, each with distinct advantages and disadvantages in terms of efficiency, selectivity, and the nature of the starting materials.

One prominent method is the previously discussed two-step process starting from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile. google.com A different approach involves the chlorination of a pre-formed pyridone ring, specifically 4-methyl-3-cyano-2-pyridone. google.com In this latter synthesis, the pyridone intermediate is treated with a strong chlorinating agent, such as a mixture of phosphorus oxychloride and phosphorus pentachloride, to yield the chlorinated nicotinonitrile. google.com

The following table provides a comparison of these two synthetic pathways:

| Selectivity Control | Formation of the pyridine ring and chlorination occur in sequence. | Chlorination of a pre-existing, substituted pyridine ring. |

The efficiency of synthetic routes can also be significantly enhanced by moving from traditional batch processing to continuous flow chemistry. While not applied directly to this compound in the available literature, the synthesis of its bromo-analog, 2-bromo-4-methylnicotinonitrile, offers a compelling case study. d-nb.infobeilstein-journals.org In a continuous flow process, the reaction of an enamine intermediate at 95 °C yielded over 93% of the product with a residence time of just 2 minutes. d-nb.info This is a dramatic improvement over the equivalent batch process, which required 1 hour to achieve a similar 94% yield. d-nb.info This highlights a potential avenue for significantly boosting the production efficiency of this compound.

The selectivity in these reactions is also a crucial factor. For instance, in the synthesis of related compounds like 2,6-dichloro-4-methylnicotinonitrile (B1293653), the chlorine atom at position 6 can be selectively substituted in nucleophilic reactions, demonstrating the potential for regioselective modifications of such chlorinated pyridine rings. researchgate.netresearchgate.net

Reactivity and Chemical Transformations of 4 Chloro 2 Methylnicotinonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of pyridines, the ring nitrogen itself enhances reactivity towards nucleophiles, especially at the ortho and para positions. wikipedia.org

Regioselectivity in Halogen Displacement

The position of halogen atoms on a pyridine ring significantly influences their susceptibility to displacement. In 2,4-dichloropyridine (B17371) systems, for instance, halogen exchange can occur at both the 2- and 4-positions simultaneously. epfl.ch However, with 2,3-dichloro- and 2,5-dichloropyridines, displacement happens exclusively at the 2-position. epfl.ch This regioselectivity is attributed to the electronic effects of the pyridine nitrogen and the steric environment around the substitution site.

In a related compound, 2,6-dichloro-4-methylnicotinonitrile (B1293653), the reaction with the malononitrile (B47326) dimer in the presence of triethylamine (B128534) results in the regioselective substitution of the chlorine atom at the 6-position. researchgate.netresearchgate.net This selectivity is likely due to the increased steric hindrance at the 2-position caused by the adjacent methyl group, which directs the bulky nucleophile to the less hindered 6-position. researchgate.net

The table below summarizes the regioselectivity observed in the halogen displacement of various chloropyridines.

Starting MaterialReagentPosition of SubstitutionProduct
2,4-DichloropyridineBromotrimethylsilane2 and 42,4-Dibromopyridine
2,3-DichloropyridineBromotrimethylsilane22-Bromo-3-chloropyridine
2,5-DichloropyridineBromotrimethylsilane22-Bromo-5-chloropyridine
2,6-Dichloro-4-methylnicotinonitrileMalononitrile dimer6Triethylammonium (B8662869) 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide researchgate.netresearchgate.net

Reactivity of the Nitrile Functionality in 4-Chloro-2-methylnicotinonitrile

The nitrile group in this compound is a versatile functional group that can participate in various chemical transformations. While direct nucleophilic attack on the nitrile carbon is possible, it often requires specific reagents and conditions. More commonly, the nitrile group influences the reactivity of the pyridine ring and can be transformed into other functional groups in subsequent synthetic steps. For example, the nitrile group can be reduced to a primary amine. acs.org

Cycloaddition and Annulation Reactions Involving this compound

Cycloaddition and annulation reactions are powerful methods for constructing cyclic and polycyclic systems. rsc.orgresearchgate.net this compound and its derivatives can serve as substrates in these reactions, leading to the formation of diverse heterocyclic structures.

Formation of Fused Heterocyclic Systems

Fused heterocyclic systems are prevalent in medicinal chemistry and materials science. The reactivity of the chloro and nitrile groups in nicotinonitrile derivatives allows for their use in constructing such systems. For instance, 4-alkylamino-2-chloroquinoline-3-carbonitriles react with ethyl mercaptoacetate (B1236969) to form thieno[2,3-b]quinoline derivatives. thieme-connect.de These can then be further cyclized to create novel tetracyclic ring systems. thieme-connect.de

Pyrazole Ring Formation from Nicotinonitrile Derivatives

Pyrazole derivatives are known for their wide range of biological activities. pharmaguideline.com The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. pharmaguideline.com In the context of nicotinonitriles, 2-chloronicotinonitrile derivatives can be converted to 3-aminopyrazolo[3,4-b]pyridine derivatives. researchgate.net For example, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles, synthesized from the corresponding 6-hydrazino derivatives, can be cyclized with hydrazine or methylhydrazine to yield 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net

The general scheme for the formation of pyrazolo[3,4-b]pyridines from 2-chloronicotinonitrile derivatives is shown below:

Scheme 1: General synthesis of 3-aminopyrazolo[3,4-b]pyridines.

Other [n+m] Cyclization Pathways

Beyond the common cycloaddition reactions, nicotinonitrile derivatives can participate in other, more complex cyclization pathways. These reactions often involve multiple steps and can lead to the formation of unique heterocyclic scaffolds. For example, N-substituted pyridinium (B92312) salts derived from nicotinonitriles can undergo degenerate ring transformations in the presence of a strong base to yield 2-methylnicotinonitriles. mdpi.com Additionally, [4+2] annulation reactions, also known as Diels-Alder reactions, can be utilized to construct six-membered rings. d-nb.info While specific examples involving this compound in these particular transformations are not extensively documented, the reactivity of the pyridine and nitrile moieties suggests their potential as substrates in such reactions.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. However, the substituents on the this compound ring significantly influence the feasibility and regioselectivity of such reactions.

The introduction of a chloro group onto a nicotinonitrile core is often achieved through an electrophilic aromatic substitution pathway. evitachem.com In the case of 4-chloro-2,6-dimethyl-nicotinic acid, the methyl groups at positions 2 and 6 activate the pyridine ring, facilitating electrophilic substitution, preferentially at the 4-position. For this compound, the 2-methyl group is an activating group, directing electrophiles to the ortho and para positions relative to it (positions 3 and 5). Conversely, the chloro and cyano groups are deactivating and meta-directing. The pyridine nitrogen itself is strongly deactivating.

SubstituentPositionElectronic EffectDirecting Influence
2-Methyl2Activating (Electron-donating)Ortho, Para (positions 3 & 5)
4-Chloro4Deactivating (Electron-withdrawing)Meta (positions 3 & 5)
3-Cyano3Deactivating (Electron-withdrawing)Meta (positions 5)
Pyridine N1Deactivating (Electron-withdrawing)Meta (positions 3 & 5)

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can involve both the pyridine ring and the nitrile functional group.

Oxidation: The pyridine ring nitrogen can be oxidized to form an N-oxide. This transformation typically requires strong oxidizing agents. For instance, compounds with similar structural motifs can be oxidized using reagents like potassium permanganate (B83412) or chromium trioxide. The methyl group at the 2-position could also potentially be oxidized to a carboxylic acid under harsh conditions.

Reduction: The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, often employing a palladium catalyst. The nitrile group is also susceptible to reduction. It can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride. The chloro group may also be subject to reduction (hydrogenolysis) depending on the reaction conditions and the catalyst used.

TransformationReagent ExamplesPotential Product
Oxidation Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)This compound N-oxide
Reduction Hydrogen (H₂) with Palladium (Pd) catalyst, Sodium borohydride (B1222165) (NaBH₄)4-Chloro-2-methylpiperidine-3-carbonitrile
Reduction Lithium aluminum hydride (LiAlH₄)(4-Chloro-2-methylpyridin-3-yl)methanamine

Table 2: Potential Oxidation and Reduction Reactions

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Methylnicotinonitrile

Elucidation of Nucleophilic Substitution Mechanisms (SNAr) at C-Cl Bonds

The carbon-chlorine bond at the C-4 position of 4-Chloro-2-methylnicotinonitrile is susceptible to nucleophilic attack, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is a cornerstone of pyridine (B92270) chemistry, allowing for the introduction of a wide array of functional groups.

The SNAr mechanism is generally a two-step process involving addition-elimination. wikipedia.org The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the leaving group (the chlorine atom). The pyridine ring's nitrogen atom and the cyano group at the C-3 position are strongly electron-withdrawing, which significantly activates the C-4 position towards nucleophilic attack. wikipedia.org This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the pyridine ring and onto the electron-withdrawing nitrile group. The stability of this complex is a key factor in the feasibility of the SNAr reaction. wikipedia.org In the second, typically fast, step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.org

Studies on related di-substituted nicotinonitriles, such as 2,6-dichloro-4-methylnicotinonitrile (B1293653), have shown regioselectivity in SNAr reactions. For instance, reaction with the malononitrile (B47326) dimer selectively substitutes the chlorine atom at the C-6 position, indicating that this position is more activated than the C-2 position. researchgate.net This selectivity is influenced by the electronic environment of each position. While this specific compound differs from the subject molecule, the principles of activation by ring nitrogen and other substituents are directly applicable.

The table below outlines the general steps for the SNAr mechanism at the C-4 position of this compound.

StepDescriptionIntermediate/Transition State
1. Nucleophilic Attack A nucleophile (Nu⁻) attacks the C-4 carbon, which is attached to the chlorine atom. The π-electrons from the aromatic ring move to accommodate the new bond, forming a negatively charged intermediate.Meisenheimer Complex (resonance-stabilized)
2. Leaving Group Departure The chloride ion (Cl⁻) is expelled from the intermediate, and the aromaticity of the pyridine ring is restored.Transition State leading to product
Overall Reaction The chlorine atom at the C-4 position is replaced by the nucleophile.Product: 4-substituted-2-methylnicotinonitrile

Mechanistic Pathways of Cyclization Reactions

This compound can serve as a key precursor in the synthesis of fused heterocyclic systems through cyclization reactions. These reactions often follow an initial SNAr substitution at the C-4 position, which introduces a functional group capable of participating in a subsequent intramolecular cyclization with the adjacent nitrile group.

A plausible mechanistic pathway involves the initial substitution of the C-4 chlorine with a binucleophile, such as an amine or a thiol containing an additional nucleophilic site. For example, reaction with a primary amine (R-NH₂) would yield a 4-amino substituted nicotinonitrile. The amino group can then act as an intramolecular nucleophile, attacking the carbon of the nitrile group (C≡N). This type of cyclization is often promoted by acid or base catalysis. The resulting imine can then tautomerize to form a more stable amino-substituted fused ring system, such as a pyrido[4,3-d]pyrimidine (B1258125) derivative.

Computational modeling provides significant characterization of chemical processes, enabling deeper insight into mechanistic pathways and reaction networks. wikipedia.org Such studies, often employing Density Functional Theory (DFT), can help elucidate the feasibility of proposed cyclization routes and identify the most probable pathways by calculating activation energies for different steps. wikipedia.orgstrath.ac.uk

The general sequence for such a cyclization can be outlined as follows:

Nucleophilic Substitution: An SNAr reaction at C-4 introduces a side chain with a terminal nucleophilic group (e.g., -NH₂, -OH, -SH).

Intramolecular Attack: The terminal nucleophile of the new side chain attacks the electrophilic carbon of the nitrile group at C-3.

Ring Closure & Tautomerization: A new heterocyclic ring is formed, followed by proton transfer (tautomerization) to yield the final, stable aromatic or partially saturated fused ring system.

The table below illustrates a hypothetical cyclization pathway starting from this compound.

StageReactant(s)Key Mechanistic StepIntermediate/Product
1 This compound + Hydrazine (B178648) (H₂N-NH₂)SNAr substitution4-Hydrazinyl-2-methylnicotinonitrile
2 4-Hydrazinyl-2-methylnicotinonitrileIntramolecular nucleophilic attack of the terminal -NH₂ onto the nitrile carbonFused dihydropyridopyrazole intermediate
3 Fused dihydropyridopyrazole intermediateTautomerization / AromatizationAmino-substituted pyrazolo[4,3-c]pyridine

Role of Catalysis in Directing Reaction Mechanisms

Catalysts play a pivotal role in chemical transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. openstax.orglibretexts.org In reactions involving this compound, both homogeneous and heterogeneous catalysts can be employed to direct the mechanism and improve selectivity and yield. openstax.orglibretexts.org

Homogeneous Catalysis: In the context of SNAr reactions, phase-transfer catalysts can be used to facilitate the reaction between a solid- or aqueous-phase nucleophile and the organic-phase substrate. More advanced applications involve transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While these are not SNAr reactions, they represent an alternative, catalytically driven substitution pathway. A palladium catalyst would oxidatively add to the C-Cl bond, forming a Pd(II) intermediate. This is followed by transmetalation with a suitable organometallic reagent (e.g., a boronic acid in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, function by providing an active surface for the reaction. libretexts.org For substitutions on this compound, solid-supported bases (e.g., K₂CO₃ on alumina) can be used to promote SNAr reactions by deprotonating weakly acidic nucleophiles, thereby increasing their nucleophilicity.

The table below summarizes the role of different types of catalysts in potential reactions of this compound.

Catalyst TypeExample CatalystReaction TypeMechanistic Role
Homogeneous Palladium(0) complexes (e.g., Pd(PPh₃)₄)Suzuki Cross-CouplingProvides an alternative substitution pathway via an oxidative addition/reductive elimination cycle.
Homogeneous Acid (e.g., H₂SO₄) or Base (e.g., NaOH)Intramolecular CyclizationProtonates the nitrile group to increase its electrophilicity (acid catalysis) or deprotonates the attacking nucleophile to increase its reactivity (base catalysis).
Heterogeneous Nickel on a solid supportHydrogenationProvides a surface for the adsorption and activation of hydrogen and the substrate, enabling reduction of the nitrile or the pyridine ring. libretexts.org

Intermediate Identification and Kinetic Studies of this compound Transformations

The detailed elucidation of a reaction mechanism requires the identification of any transient intermediates and the study of the reaction's kinetics. dalalinstitute.com For transformations of this compound, these studies are crucial for confirming proposed pathways, such as the SNAr mechanism, and for understanding the factors that control the reaction rate.

Intermediate Identification: The primary intermediate in the SNAr reaction is the Meisenheimer complex. wikipedia.org Due to its charged and often transient nature, direct isolation can be difficult. However, its presence can often be detected using spectroscopic methods under specific conditions (e.g., low temperature). dalalinstitute.com NMR spectroscopy is a powerful tool for this purpose, as the formation of the sp³-hybridized carbon at the site of attack and the changes in the electronic environment of the ring protons would lead to distinct shifts in the NMR spectrum. dalalinstitute.com In some cases, highly stabilized intermediates can be isolated and characterized by X-ray crystallography. researchgate.net Trapping experiments, where a reactive agent is added to intercept the intermediate, can also provide evidence for its existence. dalalinstitute.com

Kinetic Studies: Kinetic studies involve measuring reaction rates under various conditions to derive a rate law, which provides information about the species involved in the rate-determining step (RDS) of the mechanism. dalalinstitute.com For the SNAr reaction of this compound with a nucleophile, the reaction rate is typically monitored by spectrophotometry or chromatography. koreascience.kr

Hammett and Brønsted Plots: Structure-reactivity relationships are often investigated to probe the transition state structure. A Hammett plot, which correlates reaction rates for a series of substituted substrates, can reveal information about charge development in the transition state. nih.gov A Brønsted-type plot, which correlates reaction rates with the pKa of a series of related nucleophiles, provides insight into the degree of bond formation in the transition state. koreascience.kr A nonlinear Brønsted plot can sometimes indicate a change in the rate-determining step of the reaction. koreascience.kr

The following table presents hypothetical kinetic data for the reaction of this compound with a series of nucleophiles, illustrating how a Brønsted plot could be constructed.

NucleophilepKa of Conjugate AcidObserved Rate Constant (k, M⁻¹s⁻¹)log(k)
Piperidine (B6355638)11.121.5 x 10⁻²-1.82
Morpholine8.332.1 x 10⁻⁴-3.68
Aniline4.633.5 x 10⁻⁷-6.46
Phenoxide9.956.8 x 10⁻⁴-3.17

Plotting log(k) against the pKa would yield a Brønsted plot. The slope of this plot (the β value) indicates the sensitivity of the reaction to the nucleophile's basicity and provides clues about the transition state structure. koreascience.kr

Derivatization Strategies and Functionalization of 4 Chloro 2 Methylnicotinonitrile

Modification of the Halogen Moiety for Further Functionalization

The chlorine atom at the 4-position of the pyridine (B92270) ring is a primary site for functionalization, often serving as a leaving group in various substitution and coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. libretexts.org In the context of 4-Chloro-2-methylnicotinonitrile, this palladium-catalyzed reaction typically involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgnih.gov While the reactivity of aryl chlorides in Suzuki-Miyaura coupling can be lower than that of bromides or iodides, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can facilitate the reaction. libretexts.orgorganic-chemistry.org

The general mechanism involves three main steps: oxidative addition of the aryl chloride to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base. libretexts.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govorganic-chemistry.org For instance, nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective catalysts for acylative Suzuki-Miyaura coupling reactions. nih.gov

Catalyst SystemReactantsProduct TypeKey Features
Pd(0) with phosphine ligandsThis compound, Arylboronic acidBiaryl compoundsForms new C-C bonds at the 4-position. libretexts.org
NHC-Pd(II) complexesThis compound, Acylboronic acidAryl ketonesEffective for acylative coupling. nih.gov

Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, the chloro substituent on this compound can participate in other palladium-catalyzed transformations. These reactions are fundamental in synthetic organic chemistry for creating diverse molecular architectures. rsc.org For example, Sonogashira coupling reactions can be employed to introduce alkyne functionalities by reacting the aryl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. beilstein-journals.org While aryl iodides are generally more reactive in Sonogashira coupling, modifications to the reaction conditions can enable the use of aryl chlorides. beilstein-journals.org

The efficiency of these palladium-catalyzed reactions is highly dependent on the nature of the palladium pre-catalyst and the ligands used. In situ reduction of Pd(II) to the active Pd(0) species is a critical step that must be carefully controlled to avoid side reactions. rsc.org

Transformations of the Nitrile Group

The nitrile (cyano) group is another key functional handle on the this compound scaffold, offering a variety of transformation possibilities.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a common step in the synthesis of nicotinic acid derivatives. For example, the hydrolysis of a related compound, 2-chloro-4-methyl nicotinonitrile, is a step in a multi-step synthesis to produce 2-chloro-4-methyl-nicotinic acid. google.com

Alternatively, the nitrile group can be converted to an amide. This can be achieved through partial hydrolysis or by other synthetic methods. For instance, the reaction of nitriles with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to the formation of amides. nih.gov

Reduction to Aminomethyl Derivatives

The nitrile group can be reduced to a primary amine (aminomethyl group). A common method for this transformation is catalytic hydrogenation using reagents like Raney nickel in a solution of ammonia (B1221849) in methanol. nih.gov Other reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes can also be employed, though reaction conditions must be carefully controlled to avoid over-reduction. This reduction provides a route to aminomethyl-substituted pyridines, which are valuable intermediates in medicinal chemistry.

Strategic Synthesis of Pyridine Derivatives from this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of substituted pyridine derivatives. The strategic derivatization of this compound hinges on the reactivity of the chlorine atom at the 4-position and the potential for functionalization at other sites on the pyridine ring. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to nucleophilic substitution. This reactivity is a cornerstone for creating diverse molecular architectures.

A key strategy in the derivatization of chloro-substituted nicotinonitriles is the regioselective nucleophilic substitution of the chlorine atom. Research on the closely related compound, 2,6-dichloro-4-methylnicotinonitrile (B1293653), provides significant insights into these synthetic pathways. In one such study, the reaction with malononitrile (B47326) dimer in the presence of triethylamine (B128534) resulted in the selective substitution of the chlorine atom at the 6-position. researchgate.netresearchgate.net This regioselectivity is attributed to the steric hindrance at the 2-position, which directs the attack of the bulky nucleophile to the more accessible 6-position. researchgate.net This principle of sterically controlled regioselectivity is a critical consideration in planning the synthesis of specific pyridine isomers.

The reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer leads to the formation of triethylammonium (B8662869) 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. researchgate.netresearchgate.net This transformation not only demonstrates a method for introducing complex side chains onto the pyridine core but also highlights the utility of base-mediated reactions in activating nucleophiles for substitution. The structure of the resulting product has been confirmed through spectral methods and X-ray diffraction analysis. researchgate.netresearchgate.net

Further derivatization strategies can be envisioned based on the functional groups present in this compound and its derivatives. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up avenues for a host of subsequent chemical modifications. The methyl group could potentially undergo oxidation or condensation reactions under specific conditions.

The following table summarizes a key reaction for a related compound that illustrates a strategic approach to synthesizing pyridine derivatives, which can be extrapolated to this compound.

Starting MaterialReagentsProductReaction TypeRef.
2,6-dichloro-4-methylnicotinonitrileMalononitrile dimer, TriethylamineTriethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ideRegioselective Nucleophilic Aromatic Substitution researchgate.netresearchgate.net

This example of regioselective substitution underscores the strategic considerations necessary for the targeted synthesis of multi-substituted pyridine derivatives from chlorinated methylnicotinonitrile precursors. The choice of nucleophile, base, and reaction conditions are all critical parameters that can be tuned to achieve the desired molecular architecture.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 2 Methylnicotinonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structures of 4-Chloro-2-methylnicotinonitrile derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and substitution pattern of the pyridine (B92270) ring can be established.

In derivatives such as 2-(benzylamino)-5-chloro-4-methylnicotinonitrile, the ¹H NMR spectrum provides key information. nih.gov The aromatic protons on the pyridine and benzyl (B1604629) rings resonate in distinct regions, and their splitting patterns reveal their neighboring protons. The methyl group protons typically appear as a singlet in the upfield region, providing a clear marker for this substituent. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. For instance, the carbon atom bearing the nitrile group (C-CN) and the carbons attached to the chlorine and methyl groups will have characteristic chemical shifts that confirm their location on the ring. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine-H8.19 (s)-
Benzyl-H7.38 – 7.28 (m)138.2, 128.7, 127.7, 127.6
NH5.49 (br s)-
CH₂4.69 (d, J = 5.7 Hz)45.4
CH₃2.49 (s)18.7
C-Cl-120.1
C-CN-93.3
C-Nitrile-115.5
Pyridine-C (substituted)-157.2, 150.8, 149.8

Data for 2-(benzylamino)-5-chloro-4-methylnicotinonitrile in CDCl₃. nih.gov

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular identity of this compound derivatives by providing a precise measurement of the molecule's mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of a molecule with high accuracy, thus confirming its molecular formula.

For a derivative like 2-(benzylamino)-5-chloro-4-methylnicotinonitrile, the experimentally determined mass from HRMS can be compared to the calculated mass for its chemical formula (C₁₄H₁₃ClN₃) to provide strong evidence for its identity. nih.gov The presence of a chlorine atom is often indicated by a characteristic isotopic pattern in the mass spectrum, where the [M+2]⁺ peak is approximately one-third the intensity of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.netmiamioh.edu

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Electron impact (EI) ionization often leads to predictable fragmentation of the molecular ion. For derivatives of this compound, common fragmentation pathways could include the loss of the chloro group, the cyano group, or cleavage of substituent side chains. libretexts.orgwpmucdn.com Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
2-(benzylamino)-5-chloro-4-methylnicotinonitrileC₁₄H₁₃ClN₃258.0800258.0801

Data obtained via ESI-FTMS. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information for this compound derivatives, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity unambiguously.

For complex heterocyclic systems, X-ray crystallography is invaluable for resolving any structural ambiguities that may remain after analysis by other spectroscopic methods. For instance, in a study of 2-chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile, a related derivative, single-crystal X-ray diffraction was used to confirm the final structure. mdpi.com The resulting crystallographic data, including the unit cell dimensions and space group, provide a unique fingerprint of the compound's solid-state structure. mdpi.com This information is also crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Nicotinonitrile Derivative

Parameter Value
Chemical FormulaC₁₉H₁₄FN₃OS₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.8820(5)
b (Å)8.7554(3)
c (Å)14.5268(6)
β (°)100.698(4)
Volume (ų)1734.93(11)
Z4

Data for a related thienyl-substituted nicotinonitrile derivative. mdpi.com

Vibrational Spectroscopy (IR, Raman) in Characterizing Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in derivatives of this compound. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR and Raman spectra of these derivatives are expected to show characteristic absorption or scattering bands corresponding to the various functional groups. The nitrile (C≡N) group, for instance, exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2200-2240 cm⁻¹. researchgate.net The presence of the aromatic pyridine ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. uni-saarland.de The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

By comparing the experimental vibrational frequencies with those of known compounds and with theoretical calculations, a detailed assignment of the spectral bands can be achieved, providing robust confirmation of the presence of key functional groups within the molecule.

Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound Derivatives

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C≡N (Nitrile)Stretching2240 - 2200
Aromatic C-HStretching3100 - 3000
Aromatic C=C/C=NIn-ring stretching1600 - 1400
C-ClStretching800 - 600
Methyl C-HAsymmetric/Symmetric Stretching2975 - 2850
Methyl C-HAsymmetric/Symmetric Bending1465 - 1375

Frequency ranges are approximate and can be influenced by the specific substitution pattern of the derivative.

Computational and Theoretical Studies on 4 Chloro 2 Methylnicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn governs the molecule's reactivity. plos.orgresearchgate.net For 4-chloro-2-methylnicotinonitrile, the distribution of electrons within the pyridine (B92270) ring is significantly influenced by its three substituents: the electron-withdrawing chloro and nitrile groups and the electron-donating methyl group.

Electronic Properties and Reactivity Descriptors: The electronic nature of this compound can be quantified through various computed descriptors. These descriptors, derived from the molecular orbitals, provide a framework for predicting chemical behavior. mdpi.comdergipark.org.tr The key orbitals involved in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. usm.my A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Global reactivity descriptors such as electronegativity (the power to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic power) are calculated from the HOMO and LUMO energies. dergipark.org.trresearchgate.net These values help in rationalizing the outcomes of chemical reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions common for chloropyridines, a lower LUMO energy or a higher calculated electron affinity of the electrophile generally correlates with a faster reaction rate. rsc.orgnih.gov

The electrostatic potential (ESP) map provides a visual representation of the charge distribution. For this compound, the ESP would show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the nitrile group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and parts of the ring, highlighting sites for potential nucleophilic interaction.

Table 1: Computed Molecular Properties of this compound
PropertyValueSource
Molecular FormulaC7H5ClN2 nih.gov
Molecular Weight152.58 g/mol nih.gov
IUPAC Name2-chloro-4-methylpyridine-3-carbonitrile nih.gov
XLogP31.9 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count0 nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the entire landscape of a chemical reaction, from reactants to products, including the high-energy transition states that connect them. csmres.co.ukresearchgate.net For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Mechanism and Energetics: Theoretical models can predict the feasibility of different reaction pathways by calculating their activation energies (ΔG‡). rsc.org The mechanism for an SNAr reaction on a chloropyridine typically involves the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net DFT calculations can be used to locate the geometry of this intermediate and the transition states leading to and from it. nih.govnsf.gov The free energy barrier for the reaction determines its rate. researchgate.net

Computational studies on similar systems, like the halogenation of pyridines or nucleophilic substitution on chloropyridines, show that both electronic and steric factors influence the reaction pathway. nih.govnih.gov For this compound, the methyl group at the 2-position and the nitrile group at the 3-position would sterically and electronically influence the approach of a nucleophile to the carbon atom bearing the chlorine at position 4. Quantum chemical calculations can model these interactions precisely, determining the most favorable angle of attack for the nucleophile and the energy profile along the reaction coordinate. scispace.com By comparing the activation energies for substitution at different positions (if other leaving groups were present), the regioselectivity of a reaction can be predicted. nsf.gov

Table 2: Illustrative Energy Profile for a Hypothetical SNAr Reaction
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0 (Reference)
Transition State 1 (TS1)Formation of Meisenheimer Complex+15 to +25 (Typical Range)
IntermediateMeisenheimer Complex+5 to +15 (Typical Range)
Transition State 2 (TS2)Expulsion of Leaving Group (Cl-)+10 to +20 (Typical Range)
ProductsSubstituted Product + Cl-Variable (Exothermic/Endothermic)
N

Molecular Docking and Interaction Analysis (excluding biological/clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.com While often used in drug discovery, this method is also highly effective for studying the interactions of small molecules with non-biological materials, such as nanomaterials, polymers, or surfaces.

Interaction with Material Surfaces: The interaction of this compound with a material surface like graphene can be modeled to understand adsorption phenomena. nih.gov Graphene, a 2D sheet of sp²-hybridized carbon atoms, can interact with aromatic molecules like pyridine through non-covalent forces, primarily π-π stacking and van der Waals interactions. nih.gov The nitrile and chloro substituents would also contribute to the interaction through dipolar and electrostatic forces. digitellinc.com

Docking simulations place the molecule at various positions and orientations on the material's surface and calculate a "docking score" or binding energy for each pose. chemmethod.com The lowest energy configuration represents the most stable adsorption geometry. acs.org Further analysis using methods like DFT can refine these interaction energies and provide a detailed breakdown of their components. nih.govresearchgate.net This analysis quantifies the contributions from electrostatic interactions, dispersion forces (a key component of van der Waals attraction), and exchange-repulsion. nih.gov Such studies are crucial for designing sensors, catalysts, and composite materials where the interface between a small molecule and a surface is critical. chemmethod.comjmcs.org.mx

Table 3: Example Components of Interaction Energy for a Small Molecule on a Graphene Surface
Energy ComponentDescriptionTypical Contribution (kJ/mol)
Eele (Electrostatic)Interaction between permanent charge distributions.-10 to -40
Edis (Dispersion)Attraction from correlated electron fluctuations (van der Waals).-20 to -70
Erep (Repulsion)Pauli repulsion at close contact.+30 to +50
Epol (Polarization)Interaction between permanent and induced dipoles.-1 to -10
Etot (Total)Sum of all components, indicating binding strength.-40 to -70
nih.gov

Conformation Analysis and Stereochemical Insights

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the methyl group.

Molecular Geometry and Rotational Barriers: The pyridine ring itself is an aromatic heterocycle and is therefore largely planar. The chloro and nitrile substituents are also located in the plane of the ring. The main point of conformational interest is the orientation of the methyl group at the 2-position, adjacent to the ring nitrogen. Computational studies on similar alkyl-substituted pyridines have shown that there is a stabilizing interaction between the C-H bonds of the alkyl group and the lone pair of electrons on the adjacent nitrogen atom. colostate.edu

Semi-empirical or DFT calculations can be used to perform a potential energy scan by systematically rotating the methyl group around the C-C bond that connects it to the pyridine ring. This would reveal the energy minima (stable conformers) and the energy maxima (rotational barriers). For a methyl group, the rotational barrier is typically very low, allowing for virtually free rotation at room temperature. The most stable conformation would likely involve one C-H bond of the methyl group eclipsing the pyridine ring to minimize steric hindrance with the adjacent nitrile group.

This compound is an achiral molecule as it possesses a plane of symmetry (the plane of the pyridine ring) and contains no stereocenters. Therefore, it does not exist as enantiomers. The molecule is structurally rigid, and issues like atropisomerism, which can arise from severely hindered rotation around a single bond in some crowded biaryl systems, are not expected in this case due to the small size of the methyl group. tue.nl

Table 4: Summary of Conformational and Stereochemical Features
FeatureDescriptionComputational Insight
Ring ConformationThe pyridine ring is aromatic and planar.Geometry optimization confirms planarity.
Methyl Group RotationRotation around the C(ring)-C(methyl) bond.Potential energy scans show a very low rotational barrier, indicating near-free rotation at ambient temperatures. colostate.edu
StereochemistryThe molecule is achiral.The molecule possesses a plane of symmetry and lacks stereocenters.

Applications of 4 Chloro 2 Methylnicotinonitrile in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Chemical Architectures

4-Chloro-2-methylnicotinonitrile serves as a crucial and versatile building block in the field of organic synthesis, enabling the construction of complex molecular architectures. Its utility stems from the presence of multiple reactive sites: a chloro group, a methyl group, and a nitrile group, all attached to a pyridine (B92270) ring. This arrangement allows for a variety of chemical transformations, making it a valuable precursor for a wide range of more intricate molecules. made-in-china.com

The chlorine atom at the 4-position is a key feature, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position, thereby facilitating the elaboration of the molecular structure. The nitrile group can undergo a plethora of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic rings. The methyl group can also be functionalized, for instance, through oxidation or halogenation, further adding to the synthetic versatility of the molecule.

A significant application of this compound is in the synthesis of polysubstituted pyridine derivatives. These structures are of great interest in medicinal chemistry and materials science. For example, it is a key intermediate in the synthesis of complex heterocyclic systems, which are scaffolds for various biologically active compounds. beilstein-journals.org The strategic placement of its functional groups allows for sequential and regioselective reactions, providing a high degree of control over the final molecular structure.

The synthesis of nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV, highlights the importance of related nicotinonitrile precursors. beilstein-journals.orgresearchgate.net While not directly this compound, the synthetic strategies developed for nevirapine precursors, such as 2-bromo-4-methylnicotinonitrile, demonstrate the utility of halo-methyl-nicotinonitriles as key building blocks for complex, high-value molecules. beilstein-journals.orgresearchgate.net These syntheses often involve a Knoevenagel condensation followed by cyclization and halogenation, showcasing a common pathway to access these versatile intermediates.

The reactivity of this compound and its analogs allows for their use in creating diverse molecular libraries for screening purposes in drug discovery and materials science. The ability to readily modify the core structure at multiple points makes it an ideal starting material for generating a wide array of derivatives with potentially novel properties.

Precursor to Nitrogen-Containing Heterocyclic Scaffolds in Research

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org this compound serves as a valuable precursor for the synthesis of a variety of these important molecular frameworks in a research context. researchgate.net The inherent reactivity of its functional groups allows for the construction of fused and substituted heterocyclic systems.

The nitrile and chloro functionalities on the pyridine ring are particularly useful for building more complex heterocyclic structures. For instance, the nitrile group can react with various reagents to form five- or six-membered rings. The chloro group, being a good leaving group, facilitates the introduction of other heterocyclic moieties or functional groups that can then participate in further cyclization reactions.

Research has demonstrated the use of similar chloro-nicotinonitrile derivatives in the synthesis of thieno[2,3-b]pyridines. researchgate.net These fused heterocyclic systems are of interest for their potential biological activities. The synthesis often involves the substitution of the chloro group with a sulfur-containing nucleophile, followed by an intramolecular cyclization.

Furthermore, the pyridine nitrogen itself can influence the reactivity of the ring and participate in the formation of polycyclic systems. The combination of the electron-withdrawing nitrile group and the chloro substituent activates the pyridine ring for certain transformations, while the methyl group can be used to tune the electronic properties or serve as a handle for further derivatization.

The versatility of this compound as a precursor extends to the synthesis of various substituted pyridines, which are themselves important scaffolds. By selectively reacting the chloro and nitrile groups, researchers can introduce a wide range of substituents, leading to a diverse set of building blocks for further synthetic endeavors.

Role in the Synthesis of Specialty Chemical Intermediates for Research Purposes

The chloro group at the 4-position is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. This is a common strategy to build molecular complexity and to generate intermediates with desired electronic and steric properties. For example, substitution of the chloro group with amines, alcohols, or thiols can lead to a diverse range of substituted nicotinonitrile derivatives.

The nitrile group can also be transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, further expanding the range of accessible intermediates. These transformations are often high-yielding and can be carried out under relatively mild conditions, making this compound a practical starting material for multi-step syntheses.

In the context of medicinal chemistry research, intermediates derived from this compound can be used to synthesize libraries of compounds for biological screening. The ability to easily modify the core structure allows for the systematic exploration of structure-activity relationships. For instance, derivatives of this compound have been investigated for their potential as pesticidal agents. mdpi.com

The synthesis of these specialty intermediates often involves well-established synthetic methodologies, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds at the 4-position. The nitrile group can also serve as a directing group in certain reactions, influencing the regioselectivity of further transformations on the pyridine ring.

Applications in the Development of Advanced Materials Precursors

While the primary applications of this compound are in the synthesis of biologically active molecules and specialty chemical intermediates, its structural features also make it a potential precursor for the development of advanced materials. The pyridine ring, with its inherent thermal stability and electronic properties, is a desirable component in various functional materials.

The presence of the nitrile group offers a pathway to the synthesis of polymers and other materials with unique properties. For example, nitrile groups can undergo polymerization or be incorporated into larger conjugated systems, which are of interest in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the 4-position via the chloro group allows for the tuning of the electronic and physical properties of the resulting materials.

Furthermore, the nitrogen atom in the pyridine ring can be used to coordinate with metal ions, making this compound and its derivatives potential ligands for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

The development of advanced materials often requires precursors with specific functionalities that can direct the assembly and properties of the final material. The combination of a stable aromatic core, a reactive chloro group, and a versatile nitrile group makes this compound a promising, albeit currently under-explored, building block in this area of research. Its utility in the production of advanced materials is an emerging area of interest.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methylnicotinonitrile, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and nitrilation of pyridine derivatives. A common approach is the chlorination of 2-methylnicotinonitrile precursors using agents like thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 6–8 hours). Key parameters affecting yield include stoichiometric ratios (e.g., 1:1.2 substrate-to-SOCl₂), solvent choice (e.g., anhydrous dichloromethane), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures >90% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro and methyl groups). For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm in ¹H NMR), while the nitrile group (C≡N) is confirmed by IR (~2240 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 153.02 for C₇H₅ClN₂) and fragmentation patterns.
  • HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient, 1 mL/min) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. For example:
  • Electrostatic Potential Maps : Highlight electrophilic sites (C4-Cl bond) susceptible to substitution.
  • Transition State Analysis : Predict activation barriers for SNAr (nucleophilic aromatic substitution) with amines or thiols.
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics. Validation against experimental kinetic data (e.g., rate constants in DMF vs. THF) resolves discrepancies .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives across studies?

  • Methodological Answer :
  • Structural Confirmation : Ensure derivatives (e.g., 4-Chloro-2-methoxy-6-methylnicotinonitrile) are not mischaracterized; cross-validate with XRD or NOESY NMR .
  • Assay Standardization : Control variables like cell line viability (MTT assay vs. ATP luminescence) or enzyme inhibition protocols (IC₅₀ vs. Ki measurements).
  • Meta-Analysis : Pool data from studies using fixed-effect models to identify outliers. For example, conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from impurity interference, resolved via HPLC repurification .

Q. How do steric and electronic effects of the methyl group at C2 influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The C2 methyl group hinders coupling at adjacent positions (C3), favoring reactions at C5/C6.
  • Electronic Effects : Electron-donating methyl groups increase electron density at C4-Cl, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids).
  • Experimental Design : Compare yields using Pd(PPh₃)₄ (bulky ligand) vs. Pd(dba)₂ (small ligand) in DMF/K₃PO₄. GC-MS tracks regioselectivity (e.g., C5-aryl vs. C6-aryl products) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Expose the compound to pH gradients (1–14) at 25°C. Monitor degradation via UV-Vis (λ_max ~270 nm) and LC-MS.
  • Mechanistic Insights : Acidic hydrolysis may cleave the nitrile to amide (via HCl catalysis), while basic conditions (NaOH) promote elimination.
  • Contradiction Resolution : Discrepancies in literature (e.g., half-life at pH 7 = 24h vs. 48h) often stem from ionic strength differences; replicate studies using standardized buffers (e.g., 0.1 M phosphate) .

Experimental Design Considerations

Q. What inert atmosphere techniques are critical for synthesizing air-sensitive intermediates in this compound derivatives?

  • Methodological Answer :
  • Schlenk Line Use : Maintain anhydrous conditions during lithiation (e.g., LDA-mediated deprotonation).
  • Glovebox Protocols : Handle moisture-sensitive reagents (e.g., Grignard reagents) under <0.1 ppm O₂/H₂O.
  • In Situ Monitoring : Use FTIR probes to track intermediate formation (e.g., enolate generation at ~1600 cm⁻¹) .

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